N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a methoxy group, a nitro group, and a morpholine ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-yl)propanamide can be compared with other similar compounds, such as:
- N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide
- N-(2-methoxy-5-nitrophenyl)-2-(morpholin-4-yl)acetamide
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-morpholin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-21-13-3-2-11(17(19)20)10-12(13)15-14(18)4-5-16-6-8-22-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELNXGLOGXPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667268 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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